

Comparative analysis of Parsaclisib in CITADEL clinical trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Parsaclisib Hydrochloride

Cat. No.: B609840

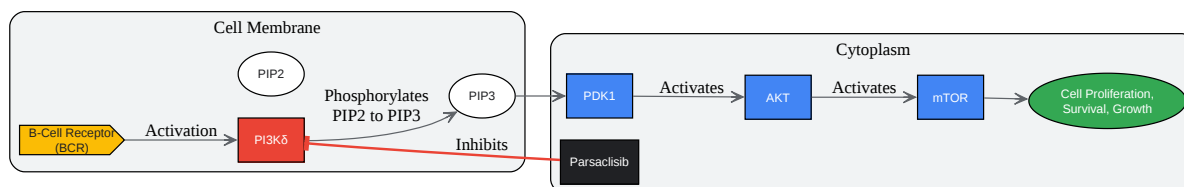
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An Objective Comparison of Parsaclisib's Performance in the CITADEL Clinical Trial Program

This guide provides a detailed comparative analysis of Parsaclisib, a potent and highly selective next-generation PI3K δ inhibitor, based on data from the comprehensive CITADEL clinical trial program. The performance of Parsaclisib is evaluated across various B-cell malignancies and benchmarked against other approved PI3K inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action

Parsaclisib is an oral inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3K δ).^[1] The PI3K δ signaling pathway is a crucial mediator for the activation, proliferation, and survival of B-cells and is frequently dysregulated in B-cell malignancies.^[2] Parsaclisib was specifically engineered for high selectivity, demonstrating at least a 10,000-fold greater affinity for PI3K δ over the α , β , and γ isoforms.^{[3][4]} This targeted approach aims to maximize efficacy within malignant B-cells while minimizing off-target toxicities associated with broader PI3K inhibition.^{[2][5]} Its mechanism involves directly blocking PI3K-mediated proliferation and indirectly controlling tumor growth by inhibiting immunosuppressive regulatory T-cells.^{[2][6]}



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Caption: PI3Kδ signaling pathway and the inhibitory action of Parsaclisib.

The CITADEL Clinical Trial Program

The CITADEL (A Study of INCB050465 in Participants With B-Cell Malignancies) program consists of several Phase 2, open-label, multicenter studies designed to evaluate the efficacy and safety of Parsaclisib monotherapy in patients with various types of relapsed or refractory (R/R) non-Hodgkin lymphomas.[7][8]

Experimental Protocols

Study Design: The core CITADEL trials (203, 204, and 205) were similarly structured as Phase 2, open-label studies.[7]

- **Patient Population:** The trials enrolled adult patients (≥18 years) with histologically confirmed R/R Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), or Mantle Cell Lymphoma (MCL) who had received at least one or two prior systemic therapies.[7] A key exclusion criterion was prior treatment with a PI3K inhibitor.[7] The CITADEL-205 study for MCL included separate cohorts for patients who were Bruton's tyrosine kinase (BTK) inhibitor-naïve and those who were BTKi-experienced.[9][10]
- **Dosing Regimen:** A notable feature of the trials was the dose-regimen evaluation. Patients initially received Parsaclisib 20 mg once daily (QD) for 8 weeks. Subsequently, they were assigned to either a weekly dosing group (WG) receiving 20 mg once weekly or a daily dosing group (DG) receiving 2.5 mg QD.[3][7][11] The daily dosing regimen was ultimately

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References

- 1. [parsaclisib - My Cancer Genome \[mycancergenome.org\]](#)
- 2. [cancer-research-network.com \[cancer-research-network.com\]](#)
- 3. A phase 2 study of the PI3K δ inhibitor parsaclisib in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 4. [ashpublications.org \[ashpublications.org\]](#)
- 5. [medpagetoday.com \[medpagetoday.com\]](#)
- 6. [parsaclisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY \[guidetopharmacology.org\]](#)
- 7. Parsaclisib, a potent and highly selective next-generation PI3K δ inhibitor: a summary of data from the three CITADEL trials (203, 204, and 205) [[lymphomahub.com](#)]
- 8. [businesswire.com \[businesswire.com\]](#)
- 9. [portal.findresearcher.sdu.dk \[portal.findresearcher.sdu.dk\]](#)
- 10. Parsaclisib, a PI3K δ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 11. [onclive.com \[onclive.com\]](#)
- To cite this document: BenchChem. [Comparative analysis of Parsaclisib in CITADEL clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609840#comparative-analysis-of-parsaclisib-in-citadel-clinical-trials>]

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